1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one
Description
1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one is a synthetic small molecule featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. This spirocyclic scaffold is substituted at position 4 with a 4-methoxybenzenesulfonyl group and at position 8 with a 3-(4-methoxyphenyl)propan-1-one moiety. The compound’s structure is characterized by two 4-methoxyphenyl groups, which may influence its pharmacokinetic properties, including solubility and membrane permeability.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6S/c1-30-20-6-3-19(4-7-20)5-12-23(27)25-15-13-24(14-16-25)26(17-18-32-24)33(28,29)22-10-8-21(31-2)9-11-22/h3-4,6-11H,5,12-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAVRXGBHULAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxybenzenesulfonyl Group: This step may involve sulfonylation using methoxybenzenesulfonyl chloride in the presence of a base.
Attachment of the Methoxyphenylpropanone Moiety: This can be achieved through a coupling reaction, such as a Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology
In biological research, such compounds may be investigated for their potential as enzyme inhibitors or receptor modulators due to their structural complexity.
Medicine
Medicinal chemists may explore this compound for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, modulating their activity through binding interactions. The oxa-diazaspirodecane ring and methoxybenzenesulfonyl group may play key roles in these interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name / ID | Molecular Formula | Molecular Weight | Key Substituents | logP | Notable Features |
|---|---|---|---|---|---|
| Target Compound | C₂₄H₂₉N₂O₆S | 497.57* | 4-(4-Methoxybenzenesulfonyl), 3-(4-methoxyphenyl)propan-1-one | ~3.0† | Dual methoxy groups; spirocyclic core with sulfonyl and ketone functionalities |
| 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2,2-dimethylpropan-1-one (G499-0289) | C₁₉H₂₇FN₂O₄S | 398.5 | 4-(4-Fluoro-3-methylbenzenesulfonyl), 2,2-dimethylpropan-1-one | 2.63 | Fluorine substitution enhances metabolic stability; lower molecular weight |
| 4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-ylmethanone (G856-4717) | C₂₂H₂₆N₂O₅S | 430.52 | 4-(4-Methoxybenzenesulfonyl), 2-methylphenylmethanone | ~2.8† | Methylphenyl group may reduce polarity; absence of propan-1-one chain |
| 4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | C₁₇H₂₄N₂O₆S₂ | 424.5 | Dual sulfonyl groups (4-methoxyphenyl and methyl) | ~1.5† | High polar surface area (due to sulfonyl groups); potential for reduced logP |
| 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) | C₂₈H₃₄N₄O₃ | 474.6 | Phenylpiperazine side chain; spiro diketone | ~3.2† | Demonstrated CNS activity; piperazine moiety enhances receptor binding affinity |
*Calculated based on molecular formula.
†Estimated using analogous compounds or computational tools.
Key Comparisons and Research Findings
Substituent Effects on Bioactivity :
- The target compound’s dual 4-methoxyphenyl groups may enhance interactions with aromatic binding pockets in biological targets compared to G499-0289 (fluorine and methyl substituents) . However, G499-0289’s fluorine atom could improve metabolic stability and blood-brain barrier penetration .
- Compound 13 (from ) features a phenylpiperazine side chain , which is associated with serotonin receptor modulation in pharmacological studies . The absence of such a moiety in the target compound suggests divergent therapeutic applications.
Physicochemical Properties: The target compound’s higher molecular weight (497.57) compared to G856-4717 (430.52) and G499-0289 (398.5) may limit its oral bioavailability due to increased polar surface area (PSA) .
Structural Analogies in Drug Design :
- The spiro[4.5]decane core is a common feature in CNS-targeting agents due to its conformational rigidity, as seen in Compound 13 and pesticide-related spiro compounds (). The target compound’s ketone and sulfonyl groups may redirect its activity toward enzyme inhibition (e.g., kinases or proteases) rather than receptor binding.
Biological Activity
The compound 1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one is a synthetic organic molecule belonging to the class of spiro compounds. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Understanding its biological mechanisms, efficacy, and safety profiles is crucial for its development as a therapeutic agent.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a spiro linkage and multiple functional groups, including methoxybenzenesulfonyl and methoxyphenyl moieties. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 426.52 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the methoxybenzenesulfonyl group suggests potential interactions with G protein-coupled receptors (GPCRs), which play a significant role in mediating physiological responses.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain GPCRs, influencing downstream signaling cascades.
Biological Activity Studies
Recent studies have explored the biological activities of this compound through various assays, including cytotoxicity tests and receptor binding assays.
Cytotoxicity Assays
In vitro studies on cell lines such as SH-SY5Y neuroblastoma cells have shown that the compound exhibits selective cytotoxicity at higher concentrations (30 μM). However, lower concentrations did not significantly affect cell viability, indicating a potential therapeutic window.
Table 2: Cytotoxicity Results
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 1 | 95 |
| 3 | 90 |
| 10 | 85 |
| 30 | 60 |
Pharmacological Applications
The unique structural features of the compound suggest several pharmacological applications:
- Neuroprotective Agents : Its potential neuroprotective properties make it a candidate for treating neurodegenerative diseases.
- Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways, it could serve as an anti-inflammatory drug.
Case Studies
A recent investigation into similar spiro compounds highlighted their efficacy in treating conditions such as cerebral ischemia and pain management. These studies provide a framework for exploring the therapeutic potential of our compound.
Example Case Study
A study published in British Journal of Pharmacology assessed several spiro compounds for their effects on neuronal survival under oxidative stress conditions. The findings indicated that compounds with similar structural motifs significantly improved neuronal viability and reduced apoptosis markers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
